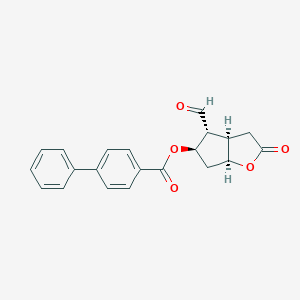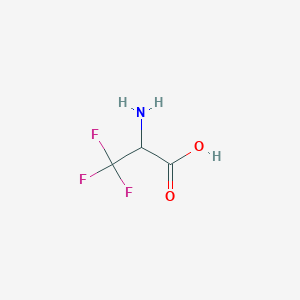
3,3,3-Trifluoro-DL-alanine
Vue d'ensemble
Description
3,3,3-Trifluoro-DL-alanine is a fluorinated analog of the amino acid alanine. It's of interest in chemistry due to its unique properties imparted by the trifluoro group.
Synthesis Analysis
Several studies have focused on the synthesis of fluorinated amino acids. For instance, a study by Huguenot and Brigaud (2006) described the synthesis of α-trifluoromethyl alanines, offering insights into the synthesis of similar trifluoro amino acids like 3,3,3-Trifluoro-DL-alanine (Huguenot & Brigaud, 2006).
Molecular Structure Analysis
Research on DL-alanine derivatives provides insights into the molecular structure of 3,3,3-Trifluoro-DL-alanine. A study of DL-alanine nitrate by Bahadur and Rajaram (1995) analyzed the crystal structure, potentially similar to 3,3,3-Trifluoro-DL-alanine (Bahadur & Rajaram, 1995).
Chemical Reactions and Properties
Fluorinated amino acids often exhibit unique chemical behaviors. For example, Wang et al. (1981) discussed the characteristics of β, β, β-trifluoroalanine, including its reactivity, which can be relevant for understanding the chemical reactions of 3,3,3-Trifluoro-DL-alanine (Wang & Walsh, 1981).
Physical Properties Analysis
Studies on fluorinated alanines can shed light on the physical properties of 3,3,3-Trifluoro-DL-alanine. For instance, Wang et al. (2011) developed a method for the synthesis of ω-trifluoromethyl-containing amino acids, which may have physical properties similar to 3,3,3-Trifluoro-DL-alanine (Wang et al., 2011).
Chemical Properties Analysis
Research on DL-alanine and its derivatives provides insight into the chemical properties of 3,3,3-Trifluoro-DL-alanine. A study by Zheng et al. (2022) discussed a dl-alanine covalently bonded arsenotungstate, which showcases the potential chemical properties and applications of alanine derivatives, including fluorinated variants (Zheng et al., 2022).
Applications De Recherche Scientifique
It is utilized in structural and vibrational spectroscopic studies of amino acid hexafluorosilicates (Ghazaryan, Fleck, & Petrosyan, 2012).
Acts as an inhibitor of the enzyme cytoplasmic aspartate transaminase-1, demonstrating its potential in biochemical research (Relimpio, Slebe, & Martinez‐Carrion, 1975).
Found to be an effective inducer for D-amino acid oxidase production in Trigonopsis variabilis, showing promise in biotechnological applications (Gupta, Gundampati, & Debnath, 2012).
Inactivates alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus, useful for studies in microbial physiology and antibiotic resistance (Faraci & Walsh, 1989).
Inhibits the growth of Leuconostoc dextranicum 8086, with its toxicity being competitively reversed by leucine, indicating potential use in studying microbial interactions and control (Edelson, Skinner, Ravel, & Shive, 1959).
Used as a new non-linear optical material with higher efficiency than standard KDP in photonics and materials science research (Dhas & Natarajan, 2008).
Essential in the metabolism of animals, plants, and microorganisms, and used as a precursor for many industrial chemicals in diverse sectors such as medicine, feed, food, and environmental applications (Wang, Mao, Wang, Ma, & Chen, 2021).
Its cationic form is characterized by a positively charged amino group and an uncharged carboxylic acid group, with its structure stabilized by a three-dimensional network of interactions, useful in crystallography and structural biology (Rajagopal, Krishnakumar, Nandhini, Mostad, & Natarajan, 2003).
When covalently bonded to giant arsenotungstate, it exhibits rapid photochromic and decent proton conduction properties, relevant in materials science and photochemistry (Zheng, Yang, Niu, Ye, Ma, Wang, & Niu, 2022).
Propriétés
IUPAC Name |
2-amino-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQKIDUCWWIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-DL-alanine | |
CAS RN |
17463-43-3 | |
| Record name | 3,3,3-Trifluoroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17463-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-trifluoro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



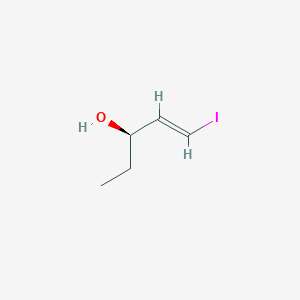
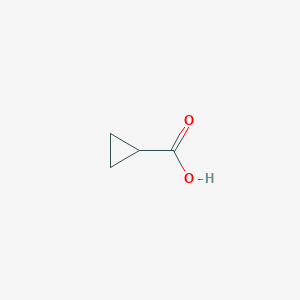
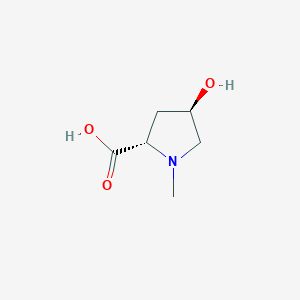
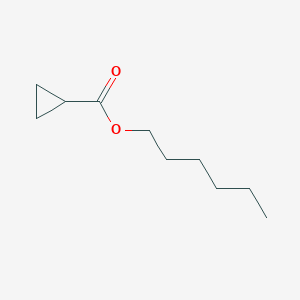
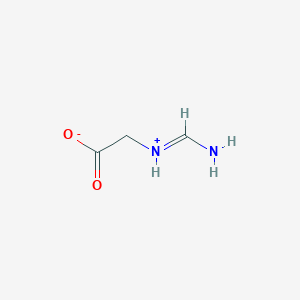
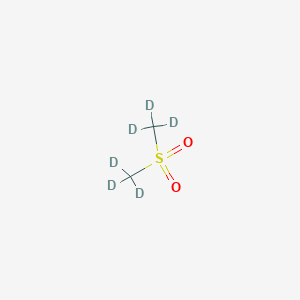
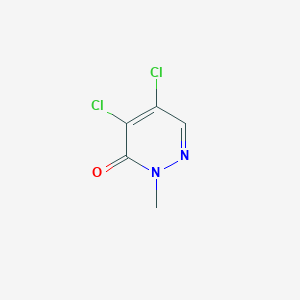

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
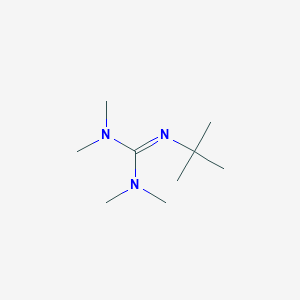
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
